Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20F2N2O2 and a molecular weight of 298.33 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,3-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of fluorine, leading to different chemical and biological properties.
1-Boc-piperazine: This compound lacks the difluorophenyl group and has different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H20F2N2O2 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
KZPOSZVSBXRQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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